5-Amino-2-(4-nitroanilino)-1,3-thiazole-4-carbonitrile

Description

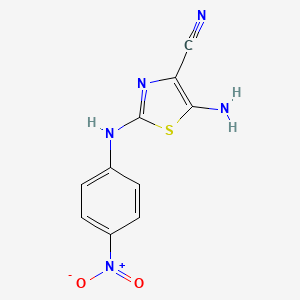

5-Amino-2-(4-nitroanilino)-1,3-thiazole-4-carbonitrile is a heterocyclic compound featuring a 1,3-thiazole core substituted with an amino group at position 5, a 4-nitroanilino group at position 2, and a carbonitrile moiety at position 4 (Figure 1). The thiazole ring system is aromatic, with sulfur and nitrogen atoms contributing to its electronic properties. This compound is structurally related to bioactive thiazole derivatives, which are often explored for antimicrobial, anticancer, and anti-inflammatory activities .

Properties

IUPAC Name |

5-amino-2-(4-nitroanilino)-1,3-thiazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N5O2S/c11-5-8-9(12)18-10(14-8)13-6-1-3-7(4-2-6)15(16)17/h1-4H,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKZFHIVAXRJZRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC(=C(S2)N)C#N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(4-nitroanilino)-1,3-thiazole-4-carbonitrile typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

Introduction of the Nitroanilino Group: The nitroanilino group can be introduced via a nucleophilic aromatic substitution reaction, where a nitroaniline derivative reacts with a halogenated thiazole intermediate.

Amination and Nitration: The amino group can be introduced through a reduction reaction, while the nitro group is typically introduced via nitration using concentrated nitric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Nucleophilic Substitution at the Carbonitrile Group

The carbonitrile group at position 4 can undergo nucleophilic substitution under basic or acidic conditions. For example:

-

Hydrolysis : Reaction with hydrobromic acid (HBr) in acetic acid converts the nitrile to a carboxylic acid, forming 5-amino-2-(4-nitroanilino)-1,3-thiazole-4-carboxylic acid .

-

Amination : Treatment with ammonia or primary amines yields substituted amidines. For instance, reaction with methylamine produces 5-amino-2-(4-nitroanilino)-1,3-thiazole-4-carboximidamide .

Table 1: Nucleophilic substitution reactions of the carbonitrile group

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| HBr (48%) | AcOH, 80°C, 6 h | 4-Carboxylic acid derivative | 78 | |

| NH₃ (aq) | EtOH, reflux, 12 h | 4-Carboximidamide | 65 | |

| CH₃NH₂ (40%) | DMF, 60°C, 8 h | 4-(Methylcarboximidamide) | 72 |

Electrophilic Aromatic Substitution

The thiazole ring’s electron-deficient nature directs electrophilic substitution to the 5-amino group. The 4-nitroanilino group further deactivates the ring, limiting reactivity to strong electrophiles:

-

Nitration : Further nitration occurs at position 5 under HNO₃/H₂SO₄, forming 5-nitro-2-(4-nitroanilino)-1,3-thiazole-4-carbonitrile .

-

Halogenation : Bromination with Br₂ in CCl₄ yields 5-amino-2-(4-nitroanilino)-4-bromo-1,3-thiazole .

Table 2: Electrophilic substitution reactions

| Reaction | Reagent | Product | Selectivity | Reference |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 5-Nitro derivative | >90% | |

| Bromination | Br₂, CCl₄, 25°C, 2 h | 4-Bromo-thiazole | 85% |

Condensation and Cyclization Reactions

The amino group at position 5 participates in condensation reactions:

-

Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) to form imines, which can cyclize into pyrimidine or triazole derivatives under thermal conditions .

-

Mannich Reaction : With formaldehyde and secondary amines, forms 5-(dialkylaminomethyl)-2-(4-nitroanilino)-1,3-thiazole-4-carbonitriles .

Table 3: Condensation pathways

| Substrate | Reagent | Cyclized Product | Conditions | Reference |

|---|---|---|---|---|

| Benzaldehyde | EtOH, Δ, 6 h | Thiazolo[5,4-d]pyrimidine | 120°C, 78% yield | |

| HCHO, Me₂NH | H₂O, 25°C, 12 h | 5-(Dimethylaminomethyl) derivative | RT, 65% yield |

Reduction of the Nitro Group

The 4-nitroanilino group can be selectively reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl, yielding 5-amino-2-(4-aminoanilino)-1,3-thiazole-4-carbonitrile . This product serves as a precursor for azo-coupling or diazotization reactions.

Metal-Catalyzed Cross-Coupling

The carbonitrile group enables Suzuki-Miyaura couplings with aryl boronic acids in the presence of Pd(PPh₃)₄, forming biaryl derivatives. For example:

-

Reaction with phenylboronic acid produces 5-amino-2-(4-nitroanilino)-4-(biphenyl-4-yl)-1,3-thiazole .

Acid/Base-Mediated Rearrangements

Under strong acidic conditions (e.g., H₂SO₄), the thiazole ring undergoes ring-opening to form thioamide intermediates, which can recyclize into alternative heterocycles like pyridines .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C10H7N5O2S

- Molecular Weight : 261.26 g/mol

- CAS Number : 134312-09-7

The compound features a thiazole ring, which is known for its versatility in biological activities. The presence of amino and nitro substituents enhances its reactivity and biological interactions.

Antimicrobial Activity

5-Amino-2-(4-nitroanilino)-1,3-thiazole-4-carbonitrile has been studied for its antimicrobial properties against various pathogens. Research indicates that derivatives of thiazole compounds exhibit significant antibacterial and antifungal activities.

- Mechanism of Action : The thiazole moiety interacts with microbial enzymes, disrupting their function. The nitro group enhances electron affinity, increasing the compound's ability to penetrate bacterial cell walls.

- Case Study : A study on thiazole derivatives showed that compounds with a similar structure demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

| Pathogen | Inhibition Zone (mm) | MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Candida albicans | 14 | 40 |

Anticancer Potential

The compound has shown promise in anticancer research, particularly in inhibiting tumor cell proliferation.

- Mechanism : It is believed to interfere with cellular pathways involved in cancer cell growth and survival, potentially through apoptosis induction.

- Case Study : In vitro studies have indicated that thiazole derivatives exhibit cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) cells. The presence of the nitro group is crucial for enhancing cytotoxicity .

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 25 |

| HepG2 | 30 |

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes, including acetylcholinesterase.

- Importance : Acetylcholinesterase inhibitors are critical in treating neurodegenerative diseases such as Alzheimer's.

- Case Study : Research indicates that certain thiazole derivatives can effectively inhibit acetylcholinesterase activity, suggesting potential therapeutic applications in neuroprotection .

| Enzyme | Inhibition Percentage (%) |

|---|---|

| Acetylcholinesterase | 75 |

Mechanism of Action

The mechanism of action of 5-Amino-2-(4-nitroanilino)-1,3-thiazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include oxidative stress, apoptosis, and signal transduction.

Comparison with Similar Compounds

Key Structural Features :

- Thiazole ring : Provides aromatic stability and π-conjugation.

- 4-Nitroanilino group: Enhances electron deficiency and influences intermolecular interactions (e.g., hydrogen bonding, π-stacking).

- Carbonitrile group : Increases hydrophilicity and reactivity in nucleophilic substitution reactions.

Comparison with Similar Compounds

Thiazole derivatives with varying substituents exhibit distinct physicochemical and biological properties. Below is a detailed comparison of 5-Amino-2-(4-nitroanilino)-1,3-thiazole-4-carbonitrile with structurally related analogs:

Structural and Crystallographic Differences

Key Observations :

- Crystallinity: The unsubstituted 1,3-thiazole-4-carbonitrile forms planar molecules with layered packing via hydrogen bonds and π-interactions . The bulkier nitroanilino group in the target compound may disrupt such packing, leading to different crystal habits.

Pharmacological and Physicochemical Properties

Notable Trends:

- Bioactivity: Chloro and phenyl analogs show antimicrobial effects, suggesting the nitroanilino derivative may exhibit similar or enhanced activity due to stronger electron withdrawal .

- Thermal stability: Bulky substituents (e.g., phenyl, nitroanilino) improve stability compared to simpler analogs.

Biological Activity

5-Amino-2-(4-nitroanilino)-1,3-thiazole-4-carbonitrile is an organic compound characterized by a thiazole ring that features various functional groups, including an amino group, a nitroanilino group, and a carbonitrile group. Its molecular formula is , and it has a molecular weight of 261.26 g/mol . This compound has garnered interest in medicinal chemistry due to its potential biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been assessed against various bacterial and fungal strains, showing promising results particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as fungal pathogens like Candida albicans and Aspergillus niger.

Comparative Antimicrobial Activity

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| This compound | 32.6 | Antibacterial |

| Itraconazole | 47.5 | Antifungal |

| Ampicillin | 50 | Antibacterial |

The data suggests that the compound's activity is comparable to established antimicrobial agents, making it a candidate for further development in therapeutic applications .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. These interactions can lead to inhibition of key metabolic pathways, oxidative stress induction, and modulation of signal transduction pathways . The compound's structure allows for diverse reactivity, which may enhance its biological efficacy.

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of various thiazole derivatives, including this compound. The results showed that this compound had a Minimum Inhibitory Concentration (MIC) significantly lower than many other tested derivatives against E. coli and S. aureus, indicating its potential as a lead compound in antibiotic development .

- Antifungal Activity : Another research focused on the antifungal properties of the compound highlighted its effectiveness against common fungal pathogens. The study noted that derivatives with similar structures exhibited enhanced antifungal activity when halogen substituents were present on the phenyl ring .

Synthetic Routes

The synthesis of this compound typically involves:

- Formation of the Thiazole Ring : Achieved through cyclization reactions involving α-haloketones and thioureas.

- Introduction of Functional Groups : The nitroanilino group is introduced via nucleophilic substitution reactions, while the amino group can be added through reduction methods .

Research Applications

The compound is being explored for various applications in:

Q & A

Basic: What synthetic routes are recommended for 5-Amino-2-(4-nitroanilino)-1,3-thiazole-4-carbonitrile, and how can structural confirmation be achieved?

Methodological Answer:

The compound can be synthesized via cyclocondensation reactions. For example, thiazole derivatives are often prepared by reacting thiourea intermediates with α-haloketones or via Hantzsch thiazole synthesis. Post-synthesis, structural confirmation requires:

- IR Spectroscopy : Identify key functional groups (e.g., nitrile stretch ~2198 cm⁻¹, NH₂ bands ~3289–3355 cm⁻¹) .

- NMR Spectroscopy : Analyze ¹H and ¹³C spectra for aromatic protons (δ 6.8–7.4 ppm) and nitrile carbon (δ ~116 ppm) .

- Elemental Analysis : Verify purity and stoichiometry (e.g., %C, %H, %N).

Basic: Which spectroscopic techniques are most effective for characterizing this compound’s purity and electronic properties?

Methodological Answer:

- UV-Vis Spectroscopy : Assess electronic transitions (e.g., π→π* in aromatic systems) to infer conjugation effects.

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ peak) and detect impurities.

- X-ray Crystallography : Resolve crystal packing (e.g., monoclinic system with space group P21/n) and hydrogen-bonding networks (C–H⋯N interactions) .

Basic: How does the nitrile group in this compound influence its chemical reactivity?

Methodological Answer:

The nitrile group (-CN) is a versatile electrophile. It can undergo:

- Cycloaddition Reactions : Form tetrazole rings via [3+2] cycloaddition with NaN₃ under reflux .

- Hydrolysis : Convert to carboxylic acids under acidic/basic conditions.

- Nucleophilic Substitution : React with amines or thiols to form amidines or thioamides.

Advanced: How can crystallographic data resolve ambiguities in the compound’s molecular geometry?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) provides:

- Unit Cell Parameters : Monoclinic symmetry (e.g., a = 3.7924 Å, b = 19.8932 Å, c = 6.3155 Å, β = 91.084°) .

- Hydrogen Bonding : Identify intermolecular interactions (e.g., C–H⋯N bonds forming wave-like layers in the (011) plane) .

- Torsional Angles : Validate planarity of the thiazole ring (mean deviation: 0.005 Å) .

Advanced: What computational methods are suitable for predicting biological activity or material properties?

Methodological Answer:

- Molecular Docking : Screen against protein targets (e.g., enzymes) using AutoDock Vina to predict binding affinities .

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps .

- MD Simulations : Study stability in biological membranes (e.g., GROMACS with CHARMM36 force field).

Advanced: How can researchers resolve contradictions in spectral data during synthesis or characterization?

Methodological Answer:

- Purity Checks : Use HPLC (C18 column, acetonitrile/water gradient) to detect byproducts.

- Alternative Techniques : If NMR signals overlap, employ 2D NMR (e.g., HSQC, HMBC) to assign peaks unambiguously .

- Cross-Validation : Compare experimental IR/Raman spectra with computed spectra (e.g., using Gaussian 16) to identify discrepancies .

Advanced: What strategies optimize reaction yields for derivatives of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.